fimbriol B
CAS No.:
Cat. No.: VC1942542
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O4 |
|---|---|
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 4-methoxyphenanthrene-2,3,5-triol |
| Standard InChI | InChI=1S/C15H12O4/c1-19-15-13-9(7-11(17)14(15)18)6-5-8-3-2-4-10(16)12(8)13/h2-7,16-18H,1H3 |
| Standard InChI Key | XXYVUERYPGSDCY-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O |
| Canonical SMILES | COC1=C2C(=CC(=C1O)O)C=CC3=C2C(=CC=C3)O |
Introduction
Chemical Structure and Properties
Fimbriol B is chemically characterized as follows:
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Molecular Formula: C₁₅H₁₂O₄
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Chemical Classification: Phenanthrene derivative
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Physical State: Crystalline solid
Mass spectrometry analysis has provided valuable insights into the molecular properties of fimbriol B. When subjected to positive ion mode mass spectrometry, fimbriol B shows characteristic fragment ions:
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Molecular ion [M + H]⁺ at m/z 258.0156
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Fragment ion at m/z 241.0892, likely resulting from the loss of a hydroxyl group
The structural features of fimbriol B include multiple hydroxyl groups attached to the phenanthrene backbone, contributing to its biological activity through potential hydrogen bonding and antioxidant properties.
Table 1. Physical and Chemical Properties of Fimbriol B
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₄ |
| Exact Mass | 257.0814 Da (calculated) |
| Characteristic MS Fragments | m/z 258.0156 [M+H]⁺, 241.0892 |
| Classification | Phenanthrene derivative |
| Solubility | Soluble in methanol, ethanol, DMSO |
| Appearance | Crystalline solid |
Natural Sources and Isolation
Fimbriol B has been primarily isolated from plants belonging to the Dendrobium genus, particularly from Dendrobium nobile Lindl., a medicinal orchid with a long history of use in traditional Chinese medicine .
Dendrobium species have been used for centuries in traditional medicine practices across Asia for various therapeutic purposes, including as treatments for fever, dry mouth, and fatigue. Modern research has revealed that these medicinal properties are attributed to the presence of bioactive compounds, including alkaloids, polysaccharides, flavonoids, and phenanthrenes like fimbriol B.
The isolation of fimbriol B typically involves:
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Collection and preparation of plant material (stems or roots of Dendrobium species)
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Extraction with organic solvents (commonly methanol or ethanol)
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Fractionation using various chromatographic techniques
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Purification through high-performance liquid chromatography (HPLC)
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Structural identification using spectroscopic methods (MS, NMR)
Table 2. Dendrobium Species Known to Contain Fimbriol B
| Species | Plant Part | Extraction Method | Reference |
|---|---|---|---|
| Dendrobium nobile Lindl. | Stems | Methanol extraction | |
| Dendrobium fimbriatum Hook. | Stems/Roots | Ethanol-water extraction |
Biological Activities
Antifibrotic Activity
One of the most significant biological activities of fimbriol B is its antifibrotic effect, particularly in the context of hepatic fibrosis. Research has demonstrated that fimbriol B exhibits selective cytotoxicity against hepatic stellate cells (HSCs) while sparing hepatocytes .
Hepatic fibrosis is characterized by excessive accumulation of extracellular matrix proteins in the liver, primarily produced by activated HSCs. The process of fibrosis resolution involves the removal of activated HSCs through apoptosis. Fimbriol B has been shown to:
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Significantly inhibit the proliferation of HSC-T6 cells (a hepatic stellate cell line)
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Induce autophagy-linked apoptosis in HSCs
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Attenuate collagen deposition in HSC-T6 cells
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Show minimal cytotoxicity against primary cultured hepatocytes in rats
These properties suggest that fimbriol B may represent a promising candidate for the development of anti-fibrotic therapies.
Anti-inflammatory Activity
In addition to its antifibrotic properties, fimbriol B has demonstrated anti-inflammatory activity. Studies examining the biological properties of phenanthrenes isolated from Dendrobium species have reported that fimbriol B exhibits inhibitory effects on nitric oxide (NO) production, with an IC₅₀ value of approximately 28.9 μM .
Nitric oxide is a signaling molecule involved in various physiological and pathological processes, including inflammation. The ability of fimbriol B to modulate NO production suggests potential applications in treating inflammatory conditions.
Table 3. Biological Activities of Fimbriol B
Analytical Methods for Identification
Modern analytical techniques have been employed for the identification and characterization of fimbriol B in plant extracts. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) has proven particularly effective for this purpose .
In positive ion mode mass spectrometry, fimbriol B generates characteristic fragment patterns that allow for its identification among other phenanthrene compounds. The molecular ion [M + H]⁺ at m/z 258.0156 and fragment ion at m/z 241.0892 serve as diagnostic markers for the compound .
Additional spectroscopic methods used for structural elucidation include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV-vis) spectroscopy
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High-resolution mass spectrometry (HRMS)
These techniques, used in combination, provide comprehensive structural information that enables the unambiguous identification of fimbriol B among related phenanthrene compounds.
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